Cas no 58401-27-7 (4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide)

4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide is a brominated derivative of benzothiophene dioxide, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable sulfone moiety, which enhances reactivity in cross-coupling reactions, and the bromine substituent, enabling further functionalization via metal-catalyzed transformations. The compound’s rigid aromatic structure contributes to its utility in designing biologically active molecules, particularly in medicinal chemistry for developing therapeutic agents. Its high purity and well-defined reactivity profile make it a reliable building block for constructing complex heterocyclic frameworks. Suitable for use under controlled conditions, it is handled with standard safety precautions for halogenated organics.
4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide structure
58401-27-7 structure
Product Name:4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide
CAS No:58401-27-7
MF:C8H7BrO2S
MW:247.108980417252
MDL:MFCD21362354
CID:4654087
PubChem ID:23345398
Update Time:2025-10-29

4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide
    • HQODUVMOQFSMRS-UHFFFAOYSA-N
    • 4-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
    • 58401-27-7
    • 4-BROMO-1,3-DIHYDRO-BENZO[C]THIOPHENE 2,2-DIOXIDE
    • 4-BROMO-1,3-DIHYDRO-2??-BENZOTHIOPHENE-2,2-DIONE
    • AKOS027255519
    • AS-68208
    • CS-0047379
    • W10419
    • 4-Bromo-1,3-dihydrobenzo[c]thiophene2,2-dioxide
    • SY125016
    • 4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide
    • SCHEMBL11454483
    • MFCD21362354
    • MDL: MFCD21362354
    • Inchi: 1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2
    • InChI Key: HQODUVMOQFSMRS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1CS(C2)(=O)=O

Computed Properties

  • Exact Mass: 245.93501g/mol
  • Monoisotopic Mass: 245.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42.5Ų

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4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:58401-27-7)4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide
Order Number:A1166555
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):680.0
Email:sales@amadischem.com

Additional information on 4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide

Comprehensive Overview of 4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide (CAS No. 58401-27-7)

4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide (CAS No. 58401-27-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This brominated derivative of benzocthiophene dioxide is widely recognized for its unique structural properties, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. Researchers and industry professionals frequently search for terms like "4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide synthesis", "CAS 58401-27-7 applications", and "benzocthiophene dioxide derivatives", reflecting its growing relevance in modern chemistry.

The compound's molecular structure features a bromine substituent at the 4-position of the benzocthiophene ring, coupled with a sulfone (dioxide) functional group. This combination enhances its reactivity and stability, making it suitable for cross-coupling reactions and other transformations. Recent studies highlight its potential in designing OLED materials, pharmaceutical intermediates, and agrochemicals, aligning with trends in sustainable chemistry and green synthesis. Searches for "eco-friendly brominated compounds" and "sulfone-based building blocks" underscore the demand for such versatile reagents.

In pharmaceutical applications, 4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide serves as a precursor for kinase inhibitors and central nervous system (CNS) drugs. Its rigid aromatic core and electron-withdrawing sulfone group contribute to enhanced binding affinity in drug design. Queries like "CAS 58401-27-7 in drug discovery" and "benzocthiophene dioxide medicinal chemistry" are common among researchers exploring novel therapeutic agents. Additionally, its role in polymer chemistry and photoactive materials is gaining traction, particularly in the development of high-performance coatings and sensors.

From a synthetic perspective, the compound's preparation typically involves bromination of 1,3-dihydro-benzocthiophene 2,2-dioxide, followed by purification via crystallization or chromatography. Optimizing yields and scalability remains a focus, as seen in searches for "large-scale synthesis of 58401-27-7" and "bromination methods for benzocthiophene derivatives". Recent advancements in catalysis and flow chemistry have further streamlined its production, addressing industry needs for cost-effective and sustainable processes.

Environmental and regulatory considerations are also pivotal. While 4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide is not classified as hazardous, its handling requires standard laboratory precautions. Discussions around "safe handling of brominated aromatics" and "biodegradability of sulfone compounds" reflect broader concerns about chemical sustainability. Innovations in waste reduction and green solvents are increasingly integrated into its applications, resonating with global initiatives like the UN Sustainable Development Goals (SDGs).

In summary, 4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide (CAS No. 58401-27-7) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from drug development to advanced materials—coupled with evolving synthetic methodologies, position it as a compound of enduring scientific and industrial interest. As research continues, keywords such as "emerging uses of benzocthiophene dioxide" and "CAS 58401-27-7 market trends" will likely dominate future explorations of this versatile molecule.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58401-27-7)4-Bromo-1,3-dihydro-benzocthiophene 2,2-dioxide
A1166555
Purity:99%
Quantity:1g
Price ($):680.0
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